molecular formula C11H7ClO2S B1352768 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde CAS No. 39689-04-8

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Cat. No. B1352768
CAS RN: 39689-04-8
M. Wt: 238.69 g/mol
InChI Key: HVUPEZXYRPDLNI-UHFFFAOYSA-N
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Description

“5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” is a chemical compound with the molecular formula C11H7ClO2S . It has a molecular weight of 238.69 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of “5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” can be analyzed using various techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a similar compound, human glycolate oxidase (hGOX) in complex with 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), has been determined at 2.8 Å resolution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” can be deduced from its molecular structure. It has a molecular weight of 238.69 and a molecular formula of C11H7ClO2S .

Scientific Research Applications

Synthetic Methodologies

The synthesis and application of compounds structurally related to 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde have been explored in various scientific contexts. One study describes a synthetic method for producing 5-(chloromethyl)-2-furaldehyde through the reaction of phosphorus or sulfur chlorides with 5-(hydroxymethyl)-2-furaldehyde, employing dimethylformamide as a solvent, yielding the product in good yields of 77 to 83% (Sanda, Rigal, Delmas, & Gaset, 1992).

Analytical Chemistry

In the field of analytical chemistry, micellar electrokinetic capillary chromatography (MECC) has been utilized for the separation and determination of related compounds like 5-hydroxymethyl-2-furaldehyde (5-HMF) and 2-furaldehyde in fruit juices, highlighting the method's effectiveness in analyzing the composition of commercially processed foods without sample pretreatment (Corradini & Corradini, 1992).

Chemical Properties and Reactions

Research into the chemical properties and reactions of structurally similar compounds includes the study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which were synthesized and analyzed for their chemiluminescence upon base-induced decomposition. This research provides insight into the stability and reactivity of these compounds, which could be related to the properties of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Material Science and Catalysis

The exploration of catalytic processes and material science includes the hydrogenation of 5-hydroxymethyl-2-furaldehyde (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) in n-alcohol solvents using a Ru(OH)x/ZrO2 catalyst. This study showcases a highly selective and efficient method for the production of BHMF, a compound with potential applications in bio-based materials and chemicals, suggesting avenues for the catalytic transformation of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde (Han, Kim, Jang, Hwang, Jegal, Kim, & Lee, 2016).

Environmental Sciences

In environmental science, the degradation of chlorophenols in municipal wastewater using immobilized Alcaligenes sp. showcases the potential for bioremediation techniques to address pollution. While not directly related to 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, this research emphasizes the broader context of environmental management and the degradation of complex organic compounds (Westmeier & Rehm, 1987).

Future Directions

Future research could focus on the synthesis of “5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” and its derivatives, studying their physical and chemical properties, and exploring their potential applications in various fields such as medicine and materials science .

properties

IUPAC Name

5-(4-chlorophenyl)sulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUPEZXYRPDLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391856
Record name 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

CAS RN

39689-04-8
Record name 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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